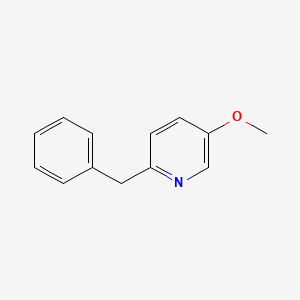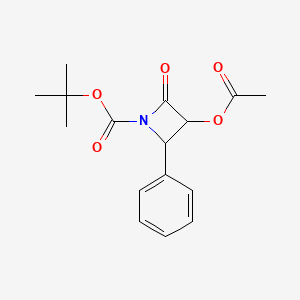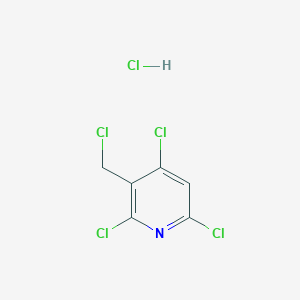
2,4,6-Trichloro-3-(chloromethyl)pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trichloro-3-(chloromethyl)pyridine hydrochloride is a chemical compound with the molecular formula C6H3Cl4N·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of three chlorine atoms and a chloromethyl group attached to the pyridine ring, along with an additional hydrochloride group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-3-(chloromethyl)pyridine hydrochloride typically involves the chlorination of 3-(chloromethyl)pyridine The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and technology helps in maintaining the desired reaction conditions and minimizing impurities.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichloro-3-(chloromethyl)pyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2,4,6-Trichloro-3-(chloromethyl)pyridine hydrochloride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in various organic synthesis reactions.
Biology: The compound is used in the study of biological systems and processes. It can act as a precursor for the synthesis of biologically active molecules.
Medicine: Research into potential pharmaceutical applications includes its use in the development of new drugs and therapeutic agents.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Trichloro-3-(chloromethyl)pyridine hydrochloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved in its action depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(trichloromethyl)pyridine:
3-Chloromethyl-2,4,6-trichloropyridine: Another closely related compound with similar chemical properties.
Uniqueness
2,4,6-Trichloro-3-(chloromethyl)pyridine hydrochloride is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C6H4Cl5N |
|---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
2,4,6-trichloro-3-(chloromethyl)pyridine;hydrochloride |
InChI |
InChI=1S/C6H3Cl4N.ClH/c7-2-3-4(8)1-5(9)11-6(3)10;/h1H,2H2;1H |
InChI Key |
SJNNHVFHWDSXTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)CCl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromospiro[fluorene-9,9'-xanthene]-7-carbonitrile](/img/structure/B15330140.png)
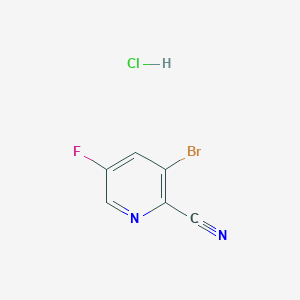
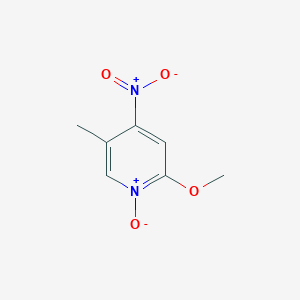

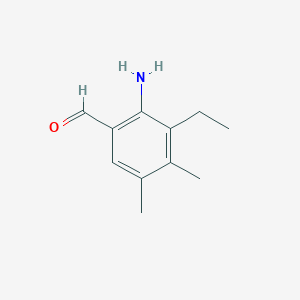
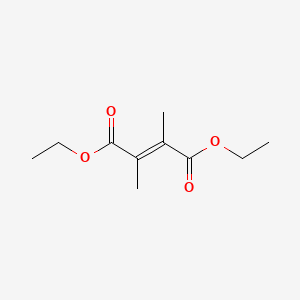
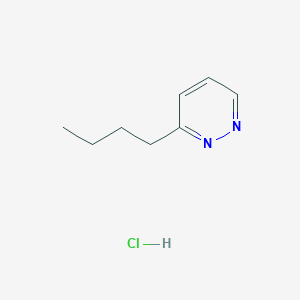
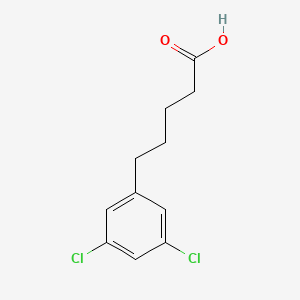
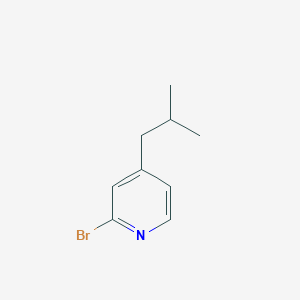
![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbonitrile](/img/structure/B15330202.png)
![Benzo[d]thiazol-2-ylmethyl cinnamate](/img/structure/B15330204.png)
